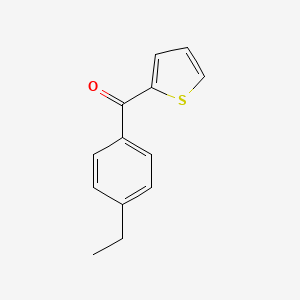

4-Ethylphenyl 2-thienyl ketone

Description

Structure

3D Structure

Properties

CAS No. |

52779-81-4 |

|---|---|

Molecular Formula |

C13H12OS |

Molecular Weight |

216.3 g/mol |

IUPAC Name |

(4-ethylphenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C13H12OS/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9H,2H2,1H3 |

InChI Key |

GODQIIKZEJTEPS-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CS2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CS2 |

Other CAS No. |

52779-81-4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylphenyl 2 Thienyl Ketone

Established Synthetic Pathways to Aryl-Thienyl Ketones

Traditional methods for synthesizing aryl-thienyl ketones primarily involve acylation and organometallic coupling reactions. These pathways are well-documented and widely utilized in both academic and industrial research.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. tandfonline.com This electrophilic aromatic substitution involves reacting an aromatic compound, such as ethylbenzene (B125841), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The reaction between ethylbenzene and 2-thiophenecarbonyl chloride would theoretically yield 4-Ethylphenyl 2-thienyl ketone.

The primary challenge in the Friedel-Crafts acylation of alkylbenzenes is controlling the regioselectivity. quora.com The ethyl group is an ortho-, para-director, meaning the acyl group can add at either the position adjacent (ortho) or opposite (para) to the ethyl group. However, in acylation reactions, substitution at the 4-position (para) is generally favored. libretexts.org To suppress side reactions like elimination and isomerization of the alkyl group, modifications to the standard Friedel-Crafts protocol can be employed, such as using specific metal alkyls or metal alkyl halides. google.com

A general procedure for Friedel-Crafts acylation involves treating the aromatic substrate with the acyl chloride and a Lewis acid catalyst, often with heating. libretexts.org For instance, benzene (B151609) is treated with ethanoyl chloride and aluminum chloride at approximately 60°C. libretexts.org

Organometallic Coupling Reactions (e.g., Grignard Reagents, Palladium-Catalyzed Methods)

Organometallic coupling reactions offer a versatile and often more selective alternative to Friedel-Crafts acylation for synthesizing aryl-thienyl ketones. tandfonline.com

Grignard Reagents: The Grignard reaction is a powerful tool for C-C bond formation. nih.gov In the context of synthesizing this compound, a thienyl Grignard reagent, such as 2-thienylmagnesium bromide, can be reacted with a suitable 4-ethylbenzoyl derivative. For instance, the reaction of a Grignard reagent with an N-methoxy-N-methylamide (Weinreb amide) is a highly efficient method for producing ketones. rsc.org This approach is noted for its high yields and chemoselectivity, tolerating a wide range of functional groups. rsc.org The synthesis of the Grignard reagent itself involves reacting an organohalide, like 2-bromothiophene, with magnesium metal in an ether-based solvent. nih.govgoogle.com A significant drawback of using Grignard reagents is their high reactivity towards certain functional groups, such as aldehydes and ketones, which can lead to undesired side products. nih.gov

Palladium-Catalyzed Methods: Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their efficiency and broad applicability. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. libretexts.org To synthesize aryl-thienyl ketones, an arylboronic acid can be coupled with a thienyl acyl chloride. tandfonline.comresearchgate.net These reactions are known for their high regioselectivity and compatibility with various functional groups, advantages that often make them superior to Friedel-Crafts acylation. tandfonline.com

Recent developments have focused on optimizing these palladium-catalyzed reactions. For example, a protocol for the synthesis of thienyl ketones was developed using the cross-coupling of 3-methylthiophene-2-carbonyl chloride with various arylboronic acids in the presence of a palladium catalyst, achieving good to excellent yields under mild conditions. tandfonline.comtandfonline.com Another advancement involves the palladium-catalyzed carbonylative synthesis of diaryl ketones from arenes and arylboronic acids, which offers an efficient way to convert inert C-H bonds into valuable ketone products. nih.gov

Development of Novel Synthetic Approaches for this compound

Ongoing research aims to refine existing synthetic methods and develop new ones that offer improved selectivity, efficiency, and sustainability.

Exploration of Regioselective Synthesis

The regioselective synthesis of specifically substituted ketones is a key area of investigation. For instance, a highly regioselective method for synthesizing 2-acyl-4-(het)arylthiazoles has been reported, which demonstrates the level of control achievable in complex heterocyclic systems. rsc.orgrsc.org While not directly focused on this compound, these advancements in achieving high regioselectivity in related ketone syntheses are promising. Gold-catalyzed migratory cycloisomerization of vinylallenes has also been shown to produce crowded cyclopentadienes with high regioselectivity. acs.org Such strategies could potentially be adapted for the targeted synthesis of the para-substituted this compound, minimizing the formation of the ortho-isomer.

Optimized Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity. In palladium-catalyzed couplings, screening different bases, base loadings, and temperatures is standard practice to identify the most effective conditions. tandfonline.com For the synthesis of thienyl ketones via Suzuki-Miyaura coupling, conditions such as using 1.5 equivalents of Cesium Carbonate (Cs₂CO₃) at 50°C have been found to be optimal, leading to yields ranging from 46% to 91%. tandfonline.comtandfonline.comresearchgate.net

The choice of solvent can also significantly impact reaction outcomes. For example, in the sulfenylation of α,β-unsaturated ketones, using DMSO as both an oxidant and a solvent led to improved yields compared to other solvents like toluene (B28343) or ethyl acetate. acs.org

| Reaction Type | Reagents | Catalyst/Conditions | Yield |

| Friedel-Crafts Acylation | Ethylbenzene, 2-Thiophenecarbonyl chloride | AlCl₃ | Variable |

| Grignard Reaction | 2-Thienylmagnesium bromide, 4-Ethylbenzoyl derivative | Anhydrous conditions | High |

| Palladium-Catalyzed Coupling | Arylboronic acid, Thienyl acyl chloride | Pd(PPh₃)₄, Cs₂CO₃, 50°C | 46-91% tandfonline.comtandfonline.comresearchgate.net |

Green Chemistry Principles in the Synthesis of Thienyl Ketones

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. innovareacademics.inmdpi.com

Key green chemistry principles applicable to the synthesis of thienyl ketones include:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product (atom economy). innovareacademics.inacs.org

Use of Safer Solvents and Auxiliaries: Eliminating solvents or replacing hazardous ones with more environmentally benign alternatives like water. mdpi.comresearchgate.netsemanticscholar.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. innovareacademics.inacs.org

Use of Catalysis: Employing catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can often be recycled. mdpi.comsemanticscholar.org

In the context of thienyl ketone synthesis, palladium-catalyzed reactions are generally considered greener than traditional methods like Friedel-Crafts acylation, which often require stoichiometric amounts of a Lewis acid catalyst that can be difficult to handle and dispose of. masterorganicchemistry.com Furthermore, efforts are being made to develop solvent-free reaction conditions for palladium-catalyzed couplings, which directly addresses multiple green chemistry principles. innovareacademics.in The use of microwave or ultrasonic irradiation can also be a greener approach by potentially reducing reaction times and energy consumption. semanticscholar.org

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound, primarily achieved through Friedel-Crafts acylation of ethylbenzene with 2-thenoyl chloride, necessitates rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and high product purity. Key areas of focus for scale-up include catalyst selection and loading, solvent effects, temperature control, and management of by-products.

Catalyst Optimization

The choice of catalyst is paramount in Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they present significant challenges on an industrial scale. These catalysts are typically required in stoichiometric amounts, are highly sensitive to moisture, and generate a large volume of acidic waste, which complicates the workup procedure and raises environmental concerns. google.comgoogle.com

Process optimization research focuses on identifying alternative catalytic systems that are more efficient, reusable, and environmentally benign. google.com This includes exploring solid acid catalysts or encapsulated Lewis acids that can be easily recovered and recycled, thereby reducing waste and cost. Optimizing the catalyst loading is a critical step to balance reaction velocity and economic viability. Insufficient catalyst may lead to slow or incomplete reactions, whereas excessive amounts are wasteful and can increase the complexity of purification.

Table 1: Illustrative Impact of Catalyst Loading on Reaction Yield This table illustrates the general principle of optimizing catalyst loading in a Friedel-Crafts type reaction. Data is representative and based on analogous chemical transformations.

| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) |

| 1 | 12 | 65 | 55 |

| 5 | 8 | 95 | 88 |

| 10 | 6 | >99 | 92 |

| 15 | 6 | >99 | 92 |

Control of Isomeric Impurities

A significant challenge in the synthesis of this compound is the control of isomeric by-products. The ethyl group on the ethylbenzene starting material is an ortho, para-directing group, leading to the formation of both the desired para-substituted product and the undesired ortho-substituted isomer. The formation of the meta-isomer is generally less significant. oregonstate.edu While steric hindrance from the acyl group can partially suppress the formation of the ortho-isomer, its presence necessitates robust purification methods to achieve high product purity. oregonstate.edu

Process optimization aims to maximize the selectivity for the para isomer. This is often achieved by carefully controlling reaction parameters, particularly temperature and the choice of solvent.

Solvent and Temperature Effects

The solvent plays a crucial role in the reaction, influencing both the reaction rate and the isomeric distribution of the product. researchgate.net The polarity of the solvent can affect the stability of the intermediate carbocation (acylium ion) and the σ-complex, thereby altering the product ratio. researchgate.net For instance, in similar acylation reactions, non-polar solvents have been observed to favor the formation of one isomer, while more polar solvents can shift the selectivity towards another. researchgate.net Industrial scale-up requires the selection of a solvent that not only provides optimal selectivity and yield but is also cost-effective, safe to handle, and easily recoverable.

Temperature is another critical parameter. Friedel-Crafts acylations are often exothermic, and efficient heat management is essential on a large scale to prevent runaway reactions and control the formation of impurities. Lowering the reaction temperature has been shown in related processes to enhance selectivity for the para-isomer. google.com A patent for a similar acylation of an alkylbenzene reported improved yields of the para-isomer when the reaction was conducted at temperatures below 0°C. google.com

Table 2: Representative Solvent Effects on Isomer Selectivity in Friedel-Crafts Acylation This table demonstrates the principle of how solvent choice can influence the ratio of para to ortho isomers in related acylation reactions.

| Solvent | Dielectric Constant (ε) | para : ortho Isomer Ratio |

| Carbon Disulfide | 2.6 | 90 : 10 |

| Dichloromethane | 9.1 | 85 : 15 |

| Nitrobenzene | 34.8 | 70 : 30 |

Purification Strategies for Industrial Production

On a laboratory scale, purification is often accomplished using techniques like flash column chromatography. However, these methods are not practical for large-scale industrial production. Therefore, process optimization involves developing robust and scalable purification methods. The significant difference in boiling points between the desired this compound and potential by-products like ethylbenzene or isomeric ketones may allow for purification by fractional distillation. Alternatively, recrystallization from a suitable solvent system is another common industrial method to achieve high purity of the final product. The choice between distillation and recrystallization depends on the physical properties of the product and impurities, as well as economic considerations.

Chemical Reactivity and Mechanistic Investigations of 4 Ethylphenyl 2 Thienyl Ketone

Fundamental Reaction Pathways of the Ketone Carbonyl Group

The carbonyl group (C=O) in 4-Ethylphenyl 2-thienyl ketone is a site of significant chemical reactivity due to its polarity. The greater electronegativity of the oxygen atom compared to the carbon atom results in a partial positive charge on the carbon and a partial negative charge on the oxygen. This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the C=O pi bond breaks and the electrons move to the oxygen atom. This reaction can proceed under both basic and acidic conditions.

Grignard Reaction: The addition of organometallic compounds, such as Grignard reagents (R-Mg-X), is a powerful method for forming new carbon-carbon bonds. leah4sci.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. adichemistry.comchemguide.co.uk The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate gives the final alcohol product. leah4sci.com

Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. wikipedia.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). lumenlearning.comlibretexts.org The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. libretexts.org This intermediate collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. lumenlearning.commasterorganicchemistry.com The structure of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org

| Reaction | Reagent | Product Type |

|---|---|---|

| Grignard Reaction | R-Mg-X, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene |

Reduction Pathways and Product Selectivity

The carbonyl group of this compound can be reduced to a secondary alcohol, (4-ethylphenyl)(thiophen-2-yl)methanol. This transformation can be achieved using various reducing agents, with selectivity being a key consideration.

Hydride Reductions: Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used for the reduction of ketones. libretexts.org NaBH₄ is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and efficiently reduces aldehydes and ketones. sciforum.netmasterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to yield the alcohol. libretexts.orgmasterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) to reduce the ketone. This process can sometimes lead to the reduction of the aromatic rings under harsh conditions.

Enantioselective Reduction: Since the reduction of the prochiral this compound generates a new stereocenter, achieving high enantioselectivity is often a synthetic goal. This can be accomplished using chiral reducing agents or catalysts. wikipedia.org Biocatalytic reductions using ketoreductase (KRED) enzymes have shown high yields and excellent enantiomeric excess (ee) for the reduction of diaryl ketones. chinayyhg.com Asymmetric transfer hydrogenation, employing a chiral transition metal catalyst with a hydrogen donor like isopropanol (B130326) or formic acid, is another effective method for the enantioselective reduction of aryl ketones. wikipedia.org

| Reducing Agent/Method | Selectivity | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Chemoselective for carbonyl | Racemic secondary alcohol |

| Lithium Aluminium Hydride (LiAlH₄) | Strong, less selective | Racemic secondary alcohol |

| Catalytic Hydrogenation (H₂/Catalyst) | Can reduce aromatic rings | Secondary alcohol |

| Enzyme-catalyzed (KREDs) | High enantioselectivity | Chiral secondary alcohol |

| Asymmetric Transfer Hydrogenation | High enantioselectivity | Chiral secondary alcohol |

Electrophilic Aromatic Substitution on the Thienyl and Phenyl Moieties

Both the 4-ethylphenyl and the 2-thienyl rings can undergo electrophilic aromatic substitution (SₑAr). The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on each ring. wikipedia.org

On the Thienyl Ring: The thiophene (B33073) ring is generally more reactive towards electrophilic substitution than benzene (B151609). pearson.com The sulfur atom can stabilize the cationic intermediate (sigma complex) through resonance. The 2-acyl group is a deactivating group, withdrawing electron density from the ring. However, in five-membered heterocycles like thiophene, such deactivating groups direct incoming electrophiles to the 5-position. researchgate.net Therefore, electrophilic substitution on the thienyl moiety of this compound is expected to occur predominantly at the C5 position.

On the Phenyl Ring: The phenyl ring has two substituents: the 2-thienylcarbonyl group at position 1 and the ethyl group at position 4.

The 2-thienylcarbonyl group is an electron-withdrawing group (EWG) and acts as a deactivating, meta-director. wikipedia.orglibretexts.org It destabilizes the intermediates formed from ortho and para attack.

The ethyl group is an electron-donating group (EDG) and is an activating, ortho, para-director. organicchemistrytutor.com It stabilizes the carbocation intermediate through inductive effects and hyperconjugation.

The directing effects of these two groups are synergistic. The ethyl group activates the positions ortho to it (positions 3 and 5), which are also the positions meta to the deactivating carbonyl group. Therefore, electrophilic substitution on the 4-ethylphenyl ring is strongly directed to the 3 and 5 positions. youtube.com

Tautomerism Studies (Keto-Enol Equilibrium)

This compound can exist in equilibrium with its corresponding enol tautomer. masterorganicchemistry.com This process, known as keto-enol tautomerism, involves the migration of a proton from an alpha-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons from the C=O bond to form a C=C double bond. fiveable.meoregonstate.edu

For simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. masterorganicchemistry.compearson.com The equilibrium constant (Keq = [enol]/[keto]) for most simple ketones is very small. fiveable.me

The tautomerization can be catalyzed by either acid or base. masterorganicchemistry.com

Base-catalyzed: A base removes an alpha-proton to form an enolate ion, which is then protonated on the oxygen to yield the enol.

Acid-catalyzed: The carbonyl oxygen is first protonated by an acid, making the alpha-proton more acidic. A weak base then removes the alpha-proton to form the enol.

While the keto form of this compound is expected to be predominant, factors such as solvent polarity and the potential for intramolecular hydrogen bonding in specific conformations could slightly influence the position of the equilibrium. chemrxiv.org

Advanced Mechanistic Elucidation of Reactions Involving this compound

Beyond fundamental reactions, aryl thienyl ketones can participate in more complex, mechanistically intricate transformations, particularly in the realm of photochemistry and cycloadditions.

Photochemical Reactions (Paternò–Büchi Reaction): Aryl ketones can undergo photochemical reactions upon excitation with UV light. scribd.com The Paternò–Büchi reaction is a [2+2] photocycloaddition between an excited state carbonyl compound and an alkene in its ground state to form an oxetane (B1205548). wikipedia.orgmdpi.com The reaction can proceed through either a singlet or triplet excited state of the ketone. rsc.org The excited this compound could react with an alkene, leading to the formation of a four-membered oxetane ring. The regioselectivity and stereoselectivity of this reaction are dependent on the electronic nature of the alkene and the mechanism of the reaction. youtube.com

Thia-Paternò–Büchi Reaction: A related reaction involves the thio-analogue, where a thioketone reacts with an alkene. Although this compound is a ketone, it is a precursor to the corresponding thioketone. The thia-Paternò–Büchi reaction generates thietanes, which are four-membered rings containing a sulfur atom. chemistryviews.org

Cycloaddition Reactions: Theoretical studies have investigated the [3+2] cycloaddition reactions of related phenyl (thiophen-2-yl) methanethione (B1239212) with nitrilimines. chemrxiv.org These studies show a preference for a one-step mechanism, leading to the formation of 2,3-dihydro-1,3,4-thiadiazole derivatives. chemrxiv.org Such investigations into the reactivity of the thiocarbonyl analogue provide insight into the potential for complex heterocyclic synthesis starting from this compound.

Mechanistic Studies of C-C Bond Cleavage: Recent research has explored the homologation of aryl ketones, which involves the cleavage of the Ar-C(O) bond. Mechanistic studies, including control experiments with radical scavengers and deuteration, suggest that these transformations can proceed through pathways involving β-aryl elimination from an intermediate, rather than a radical pathway. nih.gov

Derivatization and Analog Synthesis from 4 Ethylphenyl 2 Thienyl Ketone

Functionalization at the Phenyl Ring

The 4-ethylphenyl ring of the parent ketone is amenable to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents: the ethyl group and the thienyl ketone moiety. The ethyl group is an activating, ortho-, para-director, while the acyl group is a deactivating, meta-director. libretexts.orgwikipedia.orgmasterorganicchemistry.com Since the ethyl group is in the para position (C4), it strongly directs incoming electrophiles to the ortho positions (C3 and C5). Conversely, the deactivating acyl group directs to the meta positions (C3 and C5). In this case, both groups reinforce substitution at the same positions, making the C3 and C5 carbons the primary sites for functionalization.

Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂ in the presence of a Lewis acid) would be expected to yield 3-substituted derivatives. The electron-donating nature of the ethyl group makes the ring more susceptible to electrophilic attack than unsubstituted benzene (B151609), though this is somewhat counteracted by the deactivating effect of the ketone. libretexts.org

Functionalization at the Thienyl Ring

The thiophene (B33073) ring is an electron-rich heterocycle that is generally more reactive towards electrophiles than benzene. pearson.combrainly.in Electrophilic substitution on thiophene itself occurs preferentially at the 2-position. pearson.comonlineorganicchemistrytutor.com In 4-ethylphenyl 2-thienyl ketone, the C2 position is already substituted with the acyl group. This 2-acyl group acts as a deactivating group and directs incoming electrophiles to the 5-position. Therefore, reactions like bromination are expected to yield the 5-bromo-2-thienyl derivative. sigmaaldrich.com Under certain "catalyst swamping conditions," using a large excess of a Lewis acid like AlCl₃, it is possible to direct bromination to the 4-position of a 2-acylthiophene, although substitution at the 5-position is more common. thieme-connect.com

Transformations of the Ketone Carbonyl Group to Novel Scaffolds

The ketone carbonyl group is a hub of reactivity, enabling the synthesis of a wide range of new molecular scaffolds through addition and condensation reactions.

Claisen-Schmidt Condensation to form Chalcones: A prominent transformation is the Claisen-Schmidt condensation, a base-catalyzed reaction between the ketone and an aromatic aldehyde. wikipedia.orggordon.edu This reaction introduces an α,β-unsaturated carbonyl system, forming a chalcone (B49325) derivative. taylorandfrancis.com The enolate of this compound acts as the nucleophile, attacking the aldehyde. The resulting β-hydroxy ketone readily dehydrates to yield the thermodynamically stable conjugated chalcone. This method allows for the synthesis of a vast library of chalcone analogs by varying the structure of the aromatic aldehyde. researchgate.net

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, (4-ethylphenyl)(thiophen-2-yl)methanol. This transformation can be achieved using various reducing agents. wikipedia.org Common laboratory reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. wikipedia.org Catalytic hydrogenation or transfer hydrogenation methods can also be employed. wikipedia.orgrsc.org This introduces a chiral center, opening pathways to enantioselective syntheses.

Formation of Imines (Schiff Bases): The ketone can react with primary amines in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. researchgate.netyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comthieme-connect.de The reaction is typically driven to completion by removing water from the system, for example, by using a Dean-Stark apparatus. researchgate.net This transformation replaces the C=O double bond with a C=N double bond, significantly altering the electronic and structural properties of the core scaffold.

| Reaction Type | Reactant(s) | Resulting Functional Group/Scaffold | Product Name Example |

|---|---|---|---|

| Claisen-Schmidt Condensation | Benzaldehyde, NaOH | Chalcone (α,β-unsaturated ketone) | (E)-1-(4-Ethylphenyl)-3-phenyl-3-(thiophen-2-yl)prop-2-en-1-one |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | (4-Ethylphenyl)(thiophen-2-yl)methanol |

| Imine Formation | Methylamine (CH₃NH₂), Acid catalyst | Imine (Schiff Base) | N-((4-Ethylphenyl)(thiophen-2-yl)methylene)methanamine |

| Electrophilic Bromination (Thienyl Ring) | N-Bromosuccinimide (NBS) | Bromo-substituted Thiophene | (5-Bromo-thiophen-2-yl)(4-ethylphenyl)methanone |

Structure-Reactivity and Structure-Property Relationships in this compound Analogs

The synthesis of analogs through the derivatization strategies described above allows for a systematic study of structure-activity and structure-property relationships (SAR). nih.govnih.gov

Electronic Effects: The electronic nature of substituents added to either the phenyl or thienyl ring directly impacts the reactivity of the entire molecule.

Effect on Carbonyl Reactivity: Electron-withdrawing groups (e.g., -NO₂, -Br) on the aromatic rings increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the carbonyl's electrophilicity. brainkart.com This principle is crucial in modulating the reaction rates for processes like imine formation or reduction.

Chalcone Reactivity: In chalcone analogs, the α,β-unsaturated system acts as a Michael acceptor. The electrophilicity of the β-carbon is influenced by the substituents on both aromatic rings. Electron-withdrawing groups enhance its reactivity towards nucleophiles. The electronic properties of substituents on chalcones have been shown to correlate with their biological activities. researchgate.net

| Modification Site | Substituent Type (Example) | Effect on Carbonyl Reactivity | Effect on Physical Properties |

|---|---|---|---|

| Phenyl Ring (C3) | Electron-Withdrawing (-NO₂) | Increase | Increased polarity, potentially higher melting point |

| Phenyl Ring (C3) | Electron-Donating (-OCH₃) | Decrease | Increased polarity, potential for H-bonding |

| Thienyl Ring (C5) | Halogen (-Br) | Slight Increase | Increased molecular weight and density, decreased solubility in nonpolar solvents |

| Carbonyl Group | Conversion to Chalcone | Reactivity shifts to Michael addition | Increased conjugation, shift in UV-Vis absorption to longer wavelengths |

| Carbonyl Group | Reduction to Alcohol | Reactivity eliminated | Increased polarity, ability to act as H-bond donor, higher boiling point |

Advanced Spectroscopic and Diffraction Studies for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and electronic environment of atomic nuclei in a molecule. For 4-Ethylphenyl 2-thienyl ketone, both ¹H and ¹³C NMR studies provide valuable insights into its conformation and the electronic interplay between the ethylphenyl and thienyl moieties.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. Protons in the aromatic regions of the thiophene (B33073) and phenyl rings are expected to resonate in the range of δ 6.8–7.5 ppm. The acetyl group adjacent to the thiophene ring causes a deshielding effect on nearby protons, shifting their signals downfield. The ethyl group protons would appear in the aliphatic region, with the methylene (B1212753) protons showing a quartet and the methyl protons a triplet, due to spin-spin coupling.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon is typically observed at a significantly downfield chemical shift. Aromatic carbons of the phenyl and thienyl rings resonate in a characteristic range, with their specific shifts influenced by the ethyl substituent and the ketone linkage.

Detailed analysis of coupling constants and potential Nuclear Overhauser Effect (NOE) signals can further refine the understanding of the molecule's preferred conformation in solution. It is important to note that chemical shifts can be influenced by the solvent used, temperature, and concentration. sigmaaldrich.compitt.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts based on analogous structures and general NMR principles. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Thiophene & Phenyl) | 6.8 - 8.0 | m |

| Methylene Protons (-CH₂) | ~2.7 | q |

| Methyl Protons (-CH₃) | ~1.2 | t |

| Carbonyl Carbon (C=O) | >185 | s |

| Aromatic Carbons | 120 - 150 | |

| Methylene Carbon (-CH₂) | ~29 | |

| Methyl Carbon (-CH₃) | ~15 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing intermolecular interactions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a characteristic feature of ketones. The position of this band is sensitive to the electronic effects of the attached aromatic rings. Conjugation of the carbonyl group with both the phenyl and thienyl rings is expected to lower the stretching frequency compared to a simple aliphatic ketone. Other significant bands in the IR spectrum include:

C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are found below 3000 cm⁻¹.

C=C stretching vibrations: These occur in the 1400-1600 cm⁻¹ region, corresponding to the aromatic rings.

C-S stretching vibrations: The thiophene ring will exhibit C-S stretching modes, typically observed in the fingerprint region. iosrjournals.org

Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed bands to specific molecular motions. researchgate.net This detailed understanding helps to confirm the presence of key functional groups and can reveal subtle details about intermolecular interactions, such as hydrogen bonding in the solid state.

Table 2: Characteristic Vibrational Frequencies for this compound Expected frequency ranges based on typical values for the functional groups present.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=O Stretch (Ketone) | 1685 - 1665 | IR (strong), Raman |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| C-S Stretch (Thiophene) | 710 - 687 | IR, Raman |

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, with a molecular formula of C₁₃H₁₂OS, the molecular weight is 216.3 g/mol . nih.gov

Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule and helps in its structural elucidation. Key fragmentation pathways for this compound would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. This would result in peaks corresponding to [C₄H₃SCO]⁺ (thienoyl cation) and [CH₃CH₂C₆H₄CO]⁺ (ethylbenzoyl cation).

Loss of the ethyl group: Fragmentation involving the loss of an ethyl radical (•C₂H₅) from the molecular ion.

Cleavage of the thiophene ring: Fragmentation of the heterocyclic ring system.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments. acs.org

Derivatization Confirmation: Mass spectrometry is also a crucial tool for confirming the successful chemical modification or derivatization of ketones. For instance, if the ketone is converted to an oxime or a hydrazone, the mass spectrum of the resulting derivative will show a molecular ion peak corresponding to the increased molecular weight. This confirms that the intended reaction has occurred at the carbonyl group. ddtjournal.com Techniques like electrospray ionization (ESI) are often employed for the analysis of such derivatives.

Table 3: Expected Key Mass Spectrometry Fragments for this compound Based on common fragmentation pathways for aromatic ketones.

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 216 | C₁₃H₁₂OS⁺ |

| [M - C₂H₅]⁺ | 187 | C₁₁H₇OS⁺ |

| [C₉H₉O]⁺ | 133 | Ethylbenzoyl cation |

| [C₅H₃OS]⁺ | 111 | Thienoyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its solid-state structure, including bond lengths, bond angles, and torsional angles.

This technique would reveal the relative orientation of the ethylphenyl and thienyl rings with respect to the central carbonyl group. The planarity of the molecule or the degree of twisting between the rings can be precisely determined. Such studies on related thienyl ketones have shown that the planarity can be influenced by substituents and crystal packing forces. iucr.orgiucr.org For example, in some structures, the thiophene and phenyl rings are nearly coplanar, while in others, significant dihedral angles are observed. mdpi.comresearchgate.net

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. These can include van der Waals forces, C-H···O interactions, and potentially π-π stacking between the aromatic rings. Understanding these interactions is crucial for comprehending the physical properties of the compound in the solid state. The crystal system and space group would also be determined, providing fundamental information about the symmetry of the crystal lattice.

Table 4: Potential Crystallographic Parameters for this compound This is a hypothetical representation. Actual data would be obtained from an experimental X-ray diffraction study.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| β (°) | To be determined (if monoclinic) |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Dihedral Angle (Phenyl-C=O-Thienyl) | To be determined |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and optical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of light. The spectrum of this compound is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated system formed by the phenyl ring, the carbonyl group, and the thiophene ring. A weaker, longer-wavelength absorption band corresponding to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, may also be observed. The positions and intensities of these absorption maxima (λ_max) are sensitive to the electronic nature of the molecule and the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has been electronically excited. Not all molecules that absorb light are fluorescent. If this compound is fluorescent, its emission spectrum would provide information about the energy of the first excited singlet state. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. These optical properties are of interest for potential applications in materials science, such as in the development of optical limiting devices or fluorescent probes. researchgate.net

Table 5: Expected Electronic Spectroscopy Data for this compound Expected values based on similar aromatic ketones. Actual values are dependent on solvent and experimental conditions.

| Parameter | Expected Wavelength Range (nm) | Electronic Transition |

|---|---|---|

| λ_max (Absorption) | 250 - 280 | π → π |

| λ_max (Absorption) | 300 - 350 | π → π and/or n → π* |

| λ_em (Emission) | To be determined (if fluorescent) | Fluorescence from S₁ state |

Theoretical and Computational Chemistry Investigations of 4 Ethylphenyl 2 Thienyl Ketone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed to study compounds analogous to 4-Ethylphenyl 2-thienyl ketone. mdpi.comscirp.orgacs.org DFT, particularly with hybrid functionals like B3LYP, is a popular and cost-effective approach that provides reliable results for the structural and electronic properties of such organic molecules. mdpi.comicm.edu.pl These calculations typically involve optimizing the molecule's geometry to find its most stable energetic conformation before computing various properties. scirp.orgnih.gov

The electronic structure of this compound is central to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. icm.edu.plphyschemres.org A smaller energy gap generally implies higher reactivity and polarizability. acs.org For thiophene-containing ketones, the HOMO is often distributed over the thiophene (B33073) and phenyl rings, while the LUMO is typically localized on the carbonyl group and adjacent atoms.

Natural Population Analysis (NPA), an output of Natural Bond Orbital (NBO) analysis, is used to calculate the distribution of electron density and assign partial atomic charges. mdpi.comuni-muenchen.de This analysis reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen atom is expected to carry a significant negative charge, making it a nucleophilic center, while the carbonyl carbon atom would be positively charged and thus electrophilic. The sulfur atom in the thiophene ring, despite its electronegativity, may carry a slight positive charge due to its involvement in the aromatic system, which can influence its coordination capacity. mdpi.comresearchgate.net

Table 1: Representative Calculated Electronic Properties for Thienyl Ketone Analogs This table illustrates typical values for electronic properties derived from DFT calculations for molecules with similar structural motifs.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.9 to -5.1 | Ionization Potential; Electron-donating ability. acs.org |

| ELUMO | -2.8 to -2.6 | Electron Affinity; Electron-accepting ability. acs.org |

| Energy Gap (ΔE) | ~2.1 to 3.1 | Chemical reactivity and stability. icm.edu.placs.org |

| Hardness (η) | ~1.0 to 1.5 | Resistance to change in electron distribution. physchemres.org |

| Softness (S) | ~0.3 to 0.5 | Polarizability and reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acs.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. In these maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the ethyl group and the aromatic rings would exhibit positive potential. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular behavior. acs.org While static quantum calculations provide information on a molecule's minimum-energy state, molecular dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, solvent effects, and the stability of molecular complexes. researchgate.net For a molecule like this compound, MD simulations could be used to explore its interactions with biological targets, such as enzymes, or to understand its aggregation behavior in different solvents.

Conformational Analysis and Energy Minimization Studies

This compound possesses several rotatable bonds, specifically the bonds connecting the phenyl and thienyl rings to the central carbonyl group. Conformational analysis is performed to identify the molecule's most stable three-dimensional arrangement (i.e., the global energy minimum). nih.gov This is typically achieved by systematically rotating these bonds and calculating the potential energy at each step using quantum mechanical or molecular mechanics methods. The resulting potential energy surface reveals the various stable conformers and the energy barriers between them. The most stable conformation, where steric hindrance is minimized and electronic conjugation is optimized, is then used for subsequent calculations of other properties. scirp.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. mdpi.com DFT methods can accurately predict vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing information about UV-Visible absorption spectra, including the maximum absorption wavelength (λmax). mdpi.com A strong correlation between the predicted and experimental spectra confirms that the calculated geometry accurately represents the real molecular structure.

Theoretical Studies on Nonlinear Optical (NLO) Properties

Organic molecules featuring donor-π-acceptor (D-π-A) systems can exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. researchgate.netresearchgate.net Theoretical studies are essential for predicting the NLO response of molecules like this compound. In this molecule, the ethylphenyl and thienyl groups can act as electron donors, while the ketone group functions as an electron acceptor, linked through a π-conjugated system. Quantum chemical calculations are used to determine the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. acs.org Higher values of these parameters indicate a stronger NLO effect. NBO analysis can further elucidate the intramolecular charge transfer (ICT) that gives rise to these properties. researchgate.net

Table 2: Representative Calculated Nonlinear Optical (NLO) Properties for Thienyl-based Chromophores This table presents typical NLO parameters calculated for analogous D-π-A systems to illustrate the expected scale of values.

| Parameter | Typical Unit | Significance |

|---|---|---|

| Dipole Moment (μ) | Debye | Measures the overall polarity of the molecule. |

| Average Polarizability (⟨α⟩) | esu | Measure of the linear optical response. acs.org |

| First Hyperpolarizability (βtot) | esu | Measure of the second-order NLO response. acs.org |

| Second Hyperpolarizability (⟨γ⟩) | esu | Measure of the third-order NLO response. acs.org |

Applications in Materials Science and Chemical Engineering

Utilization as Precursors for Polymeric Materials

The structure of 4-Ethylphenyl 2-thienyl ketone is analogous to that of chalcones or α,β-unsaturated ketones, which are well-established monomers for the synthesis of a variety of polymers. Specifically, the thiophene (B33073) moiety makes it a prime candidate for the synthesis of polythiophene derivatives, a class of conducting polymers known for their stability and tunable electronic properties. nih.govresearchgate.net

The polymerization of thiophene-based ketones can be achieved through chemical oxidative coupling, often using an oxidant like iron(III) chloride (FeCl₃). nih.gov In this process, the thiophene rings of the monomer units are linked, typically at the 2- and 5-positions, to form a conjugated polymer backbone. The ethylphenyl ketone side group remains as a substituent on this backbone, influencing the final properties of the polymer. researchgate.net

The side chains play a crucial role in determining the processability and characteristics of the resulting polythiophenes. For instance, the presence of the ethylphenyl group can enhance the solubility of the polymer in common organic solvents, a significant advantage over unsubstituted polythiophene which is notoriously insoluble. researchgate.net Improved solubility facilitates the processing of the material into thin films and other forms required for electronic device fabrication. Furthermore, the side chain can affect the morphology, thermal stability, and conductivity of the polymer. researchgate.net Research on polythiophenes with α,β-unsaturated carbonyl groups has shown that such side chains can lead to materials with high thermal stability and desirable photoluminescence properties. researchgate.net

| Polymer Derivative Type | Polymerization Method | Key Properties Influenced by Side Chain | Potential Applications |

|---|---|---|---|

| Polythiophenes with pyrazoline side groups | Chemical Oxidative Coupling (FeCl₃) | Solubility, Molecular Conformation, Electron Density nih.gov | Light-Emitting Diodes, Sensors nih.gov |

| Polythiophenes with α,β-unsaturated carbonyl groups | Chemical Oxidative Coupling | Solubility (in DMSO, CHCl₃), Thermal Stability, Photoluminescence, Conductivity researchgate.net | Organic Photovoltaics, Gas Sensors researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Chemical or Electrochemical Polymerization | High Conductivity, Optical Transparency, Stability nih.govfrontiersin.org | Transparent Electrodes, Anti-static Coatings, Biosensors nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

Role in the Development of Optical and Electronic Materials

Thiophene-containing organic compounds are of significant interest for applications in optics and electronics due to their excellent charge transport and light-emitting properties. researchgate.netmdpi.com Derivatives of this compound are investigated for their potential as nonlinear optical (NLO) materials, which are crucial for technologies like optical data storage and processing. lkouniv.ac.in The efficacy of these materials often stems from a molecular design that incorporates electron-donating and electron-accepting groups connected by a π-conjugated system, creating a "push-pull" effect. researchgate.net

In this context, the 2-thienyl ketone core can be part of the π-conjugated bridge. The ethylphenyl group can act as an electron-donating moiety, and the molecule can be further functionalized with a strong electron-accepting group to enhance its NLO response. The delocalization of π-electrons across this molecular framework is responsible for the polarization that leads to NLO effects. lkouniv.ac.in Theoretical and experimental studies on similar thienyl derivatives have shown that structural modifications can tune the optical bandgap, absorption wavelengths, and hyperpolarizability of the molecules. researchgate.netcnr.it For instance, novel diketopyrrolopyrrole (DPP) based molecules with terminal thienyl groups have been shown to absorb light at longer wavelengths (over 800 nm) and exhibit narrow optical bandgaps, making them suitable for organic field-effect transistors (OFETs) and photovoltaics. cnr.it

| Compound Class | Key Optical/Electronic Property | Controlling Factors | Potential Applications |

|---|---|---|---|

| Thienyl-Chalcone Derivatives | Third-order NLO susceptibility (χ⁽³⁾), Optical Limiting cnr.it | Molecular planarity, push-pull effect, dipole moment cnr.it | Optical Switching, Optical Limiting Devices lkouniv.ac.in |

| Diketopyrrolopyrrole (DPP) with Thienyl Groups | Narrow Optical Bandgap (down to 1.28 eV), NIR Absorption cnr.it | Alternating acceptor-donor-acceptor structure cnr.it | Organic Photovoltaics, NIR Photodetectors, OFETs cnr.it |

| Thiophene-based 2-Arylpyridines | Tunable absorption/emission, Broad range of HOMO/LUMO levels researchgate.net | Substitution on pyridine (B92270) ring with electron-rich/poor fragments researchgate.net | Dye-Sensitized Solar Cells, Optoelectronics researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | High Optical Transparency in doped state, High Conductivity frontiersin.orgfrontiersin.org | Doping level, counterion, polymer chain packing frontiersin.org | Transparent Conductive Films, Electroluminescent Devices frontiersin.orgfrontiersin.org |

Employment as Ligands or Building Blocks in Catalysis (Non-biological systems)

The molecular structure of this compound contains potential coordination sites—specifically the carbonyl oxygen and the thiophene sulfur atom—that can bind to metal centers. This allows it and its derivatives to be employed as ligands in the formation of transition metal complexes. acs.orgnih.gov These complexes can exhibit significant catalytic activity in a variety of organic transformations. For instance, metal complexes incorporating phosphine (B1218219) ligands with acetylphenyl groups have been synthesized and characterized for their catalytic potential. nih.gov

Ferrocene-based ligands containing thiophene moieties have been used to create zirconium complexes that catalyze redox-controlled hydroamination reactions. escholarship.org The electronic properties of the ligand, which can be tuned by substituents like the ethylphenyl group, play a critical role in modulating the reactivity and selectivity of the metal catalyst. escholarship.org Furthermore, platinum(II) complexes have been shown to mediate the decarbonylation of ketones, a process that involves the activation of C-C bonds. whiterose.ac.uk Ketone-containing ligands can be integral to the structure of such catalysts, influencing their stability and efficiency. whiterose.ac.uk The development of catalysts for streamlined, one-pot syntheses is a major goal in chemical engineering, and ligands derived from versatile building blocks like this compound are valuable in this pursuit. escholarship.org

| Ligand/Complex Type | Metal Center | Catalytic Application | Reference Finding |

|---|---|---|---|

| N-(4-acetylphenyl)-N-(diphenylphosphino)amine | Cr, Mo, W | Precursors for C-C cross-coupling and oligo/polymerization catalysts nih.gov | Forms stable tetracarbonyl complexes with Group 6B metals. nih.gov |

| Ferrocene-based thiophene ligands | Zr | Redox-controlled selective hydroamination escholarship.org | Enables in-situ switching of catalyst state for substrate selectivity. escholarship.org |

| 2-(4-tolyl)pyridine (in Pt(II) complexes) | Pt | Decarbonylation of unstrained ketones whiterose.ac.uk | Catalyzes C-C bond cleavage in cyclic and acyclic ketones. whiterose.ac.uk |

| Phosphaalkene Ligands | Ti, Mo, W | Various cycloadditions and electrophilic additions acs.org | Forms stable complexes used in diverse synthetic routes. acs.org |

Intermediates in the Synthesis of Complex Organic Architectures (Non-pharmaceutical)

Beyond its direct applications in materials, this compound is a valuable intermediate in multi-step organic synthesis for creating complex, non-pharmaceutical molecular architectures. mdpi.com The ketone functional group is a hub for a wide array of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and reductions to an alcohol, which can be further modified. mdpi.com

For example, 2-acetylthiophene (B1664040) derivatives are key starting materials for constructing larger heterocyclic systems. mdpi.com They can be converted into β-chloroacroleins via the Vilsmeier-Haack reaction, which are then cyclized to form substituted thiophenes. mdpi.com This methodology allows for the synthesis of highly functionalized thiophene rings that can be incorporated into larger molecular frameworks. Additionally, metal-catalyzed cycloisomerization of allenyl ketones represents a powerful method for assembling substituted furan (B31954) rings, another important heterocyclic motif. nih.gov The principles of these reactions can be applied to substrates derived from this compound to build complex, polycyclic, or polysubstituted molecules. These complex structures can serve as new building blocks for functional organic materials, such as novel donor molecules for organic electronics. chemrxiv.org

| Starting Material Class | Key Transformation | Resulting Architecture | Significance |

|---|---|---|---|

| 2-Acetylthiophenes | Vilsmeier-Haack reaction followed by cyclization mdpi.com | 5-Aryl-2-acetylthiophenes and derivatives mdpi.com | Provides access to highly substituted thiophenes for further functionalization. mdpi.com |

| Allenyl Ketones | Transition-metal-catalyzed cycloisomerization nih.gov | Multisubstituted furans nih.gov | Efficient assembly of important heterocyclic units from ketone precursors. nih.gov |

| Indolo[3,2,1-jk]carbazole (ICz) | C-H activation and thiophene incorporation chemrxiv.org | Thienopyrrolocarbazoles chemrxiv.org | Creates new planar, electron-donating building blocks for functional materials. chemrxiv.org |

| Ethyl Acetate | Claisen condensation followed by alkylation and decarboxylation youtube.com | Complex substituted ketones youtube.com | Demonstrates the use of simple precursors to build complex ketone structures. youtube.com |

Future Research Directions and Emerging Trends for 4 Ethylphenyl 2 Thienyl Ketone Chemistry

Exploration of Novel Reaction Pathways and Methodologies

Future research will likely focus on moving beyond traditional Friedel-Crafts acylation routes for the synthesis of 4-Ethylphenyl 2-thienyl ketone, aiming for greater efficiency, milder conditions, and broader functional group tolerance. The development of novel catalytic systems is a cornerstone of this effort.

Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful alternative for the formation of the central ketone bridge. organic-chemistry.orgorganic-chemistry.orgscilit.com Methodologies such as the Fukuyama coupling, which utilizes thioesters and organozinc reagents, could be adapted for the synthesis of this compound and its analogs. rsc.org Furthermore, carbonylative cross-coupling reactions, where carbon monoxide is incorporated between an aryl halide and an organometallic reagent, present a direct and atom-economical approach. researchgate.netrsc.org

Another promising avenue is the C-H functionalization of the ethylphenyl or thienyl rings. chemistryviews.orgscripps.edu Direct acylation of arenes using advanced catalytic systems can streamline the synthesis and reduce the need for pre-functionalized starting materials. organic-chemistry.org Research into photoredox catalysis, in conjunction with N-heterocyclic carbene (NHC) or palladium catalysis, could unlock new pathways for the formation of ketones from aldehydes and other precursors under mild, light-induced conditions. nih.gov

| Reaction Type | Potential Catalysts/Reagents | Anticipated Advantages |

| Palladium-Catalyzed Coupling | Pd(dba)₂, DPEphos, Xantphos | High functional group tolerance, mild conditions |

| Carbonylative Coupling | Pd(PPh₃)₄, Triarylbismuthines | Use of CO as a C1 source, high atom economy |

| C-H Acylation | Rhodium or Ruthenium complexes | Direct functionalization, reduced synthetic steps |

| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Use of visible light, green and sustainable |

Design and Synthesis of Advanced Functional Materials Based on the Core Scaffold

The unique electronic and structural characteristics of the this compound core make it an attractive building block for advanced functional materials. The thiophene (B33073) ring, in particular, is a well-known component in organic electronics due to its electron-rich nature.

Future work is expected to explore the incorporation of this ketone scaffold into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ketone linkage can influence the conjugation and electronic properties of the resulting materials. For example, derivatives of di-2-thienyl ketone have been investigated as photoinitiators for visible light polymerization and 3D printing, suggesting that the this compound core could be similarly functionalized for such applications. researchgate.net

The synthesis of extended conjugated systems based on this scaffold could lead to new materials with tailored optical and electronic properties. By modifying the substituents on both the phenyl and thienyl rings, researchers can fine-tune the HOMO/LUMO energy levels, charge transport characteristics, and solid-state packing of these materials.

| Material Class | Potential Application | Key Structural Feature |

| Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | Extended π-system incorporating the ketone |

| Photoinitiators | 3D Printing, Coatings | Ketone moiety for photo-reactivity |

| Small Molecule Sensors | Chemical Sensing | Functional groups for specific analyte binding |

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern chemical research. For this compound, computational tools can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound. researchgate.netorientjchem.org DFT calculations can be used to predict reaction mechanisms, transition states, and the relative stability of different isomers or conformers. This information is invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic pathways. orientjchem.org

Furthermore, computational screening can accelerate the discovery of new functional materials. By calculating the electronic properties (e.g., bandgap, charge mobility) of virtual libraries of this compound derivatives, researchers can identify promising candidates for specific applications before committing to their synthesis. nih.govscienceopen.com This predictive approach saves time and resources, making the research and development process more efficient. nih.govscienceopen.com

| Computational Method | Predicted Property | Impact on Research |

| Density Functional Theory (DFT) | Reaction energetics, electronic structure | Optimization of synthetic routes, understanding reactivity |

| Molecular Docking | Binding affinity to biological targets | Guiding design for medicinal chemistry applications |

| Virtual Screening | Optoelectronic properties of derivatives | Accelerating the discovery of new functional materials |

Sustainable and Scalable Synthetic Processes for Industrial Applications

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in an environmentally responsible and economically viable manner. Future research on this compound will undoubtedly address these aspects.

A major trend is the move towards "green chemistry," which emphasizes the reduction or elimination of hazardous substances. rsc.orgresearchgate.net This includes the use of non-toxic solvents (such as water or ionic liquids), solvent-free (neat) reaction conditions, and the development of recyclable catalysts. chemistryviews.orgrsc.orgresearchgate.net For instance, performing reactions in aqueous micellar solutions using surfactants can offer a green alternative to traditional organic solvents.

Catalytic processes are inherently more sustainable than stoichiometric ones as they reduce waste. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key goal. Solid acid catalysts, for example, could replace traditional Lewis acids in Friedel-Crafts type reactions, simplifying workup and minimizing waste streams. researchgate.net

The scalability of synthetic routes is also a critical consideration. nih.gov Processes that are efficient on a laboratory scale must be robust enough to be implemented in an industrial setting. This involves optimizing reaction parameters, ensuring safety, and developing efficient purification methods. The development of continuous flow reactors for the synthesis of aryl ketones is an emerging area that could offer significant advantages in terms of scalability and process control.

| Sustainability Aspect | Approach | Potential Benefit |

| Solvent Reduction | Neat (solvent-free) reactions, use of water | Reduced environmental impact, lower cost |

| Catalysis | Heterogeneous and recyclable catalysts | Waste reduction, improved process economy |

| Energy Efficiency | Photochemical or microwave-assisted synthesis | Lower energy consumption, faster reaction times |

| Atom Economy | Carbonylative coupling, C-H activation | Maximizing incorporation of starting materials into the product |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-ethylphenyl 2-thienyl ketone, and how can reproducibility be ensured?

To synthesize this compound, employ Friedel-Crafts acylation between 2-thienylacetyl chloride and 4-ethylbenzene under anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃). Ensure reproducibility by rigorously documenting reaction parameters (temperature, solvent purity, stoichiometry) and characterizing intermediates via TLC (Rf values) and NMR (δ 7.5–8.1 ppm for aromatic protons, δ 2.5–3.0 ppm for ethyl groups). Full spectral data (¹H/¹³C NMR, IR carbonyl peaks ~1680 cm⁻¹) must align with literature for analogous aryl ketones .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : Assign aromatic proton splitting patterns (thiophene vs. phenyl rings) and confirm ketone absence of side products (e.g., aldol condensation byproducts).

- Mass spectrometry : Validate molecular ion ([M]⁺ at m/z ~230) and fragmentation patterns (e.g., loss of CO from the ketone group).

- Microanalysis : Ensure C, H, S elemental composition matches theoretical values (e.g., C: ~75%, H: ~6.5%, S: ~13%) .

Q. How should researchers assess the purity of this compound for downstream applications?

Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<1%). Compare retention times with authenticated standards. Alternatively, GC-MS (non-polar column) can detect volatile byproducts. Report melting point consistency (±2°C deviation) to confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across polar vs. non-polar solvents?

Discrepancies may arise from crystallinity variations or trace solvents in commercial samples. Conduct controlled solubility tests (e.g., saturation concentration in toluene vs. DMSO) under standardized temperatures (25°C). Characterize dissolved samples via UV-Vis (λmax ~280 nm) to detect aggregation or solvatochromic effects. Cross-reference with thermogravimetric analysis (TGA) to rule out decomposition .

Q. What strategies optimize reaction yields for this compound derivatives in cross-coupling reactions?

For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst with aryl boronic acids and optimize base (e.g., K₂CO₃ in dioxane/water). Monitor reaction progress via in-situ IR for ketone stability. If yields plateau, employ high-throughput screening to test alternative ligands (e.g., XPhos) or microwave-assisted conditions (80°C, 30 min) .

Q. How can computational modeling predict the photophysical properties of this compound?

Perform DFT calculations (B3LYP/6-31G*) to estimate HOMO-LUMO gaps and excitation energies. Compare with experimental UV-Vis and fluorescence spectra. Solvent effects can be modeled using PCM (Polarizable Continuum Model). Validate against crystal structures (if available) to refine torsional angles between thiophene and phenyl rings .

Q. What experimental designs mitigate degradation of this compound under prolonged UV exposure?

Conduct accelerated stability studies using UV chambers (λ = 254 nm). Analyze degradation products via LC-MS and identify pathways (e.g., Norrish-type cleavage). Incorporate stabilizers like antioxidants (BHT) or UV absorbers (tinuvin) in formulations. Monitor ketone integrity via FTIR carbonyl peak retention .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of Lewis acids in synthesizing this compound?

Systematically test catalysts (AlCl₃, FeCl₃, ZnCl₂) under identical conditions. Use kinetic profiling (e.g., in-situ Raman spectroscopy) to compare acylation rates. Consider solvent interactions—AlCl₃ may deactivate in protic solvents, while FeCl₃ is moisture-tolerant. Report turnover numbers (TON) and selectivity ratios to clarify optimal conditions .

Q. Why do NMR spectra of this compound vary across literature sources, and how can this be resolved?

Variations may stem from solvent effects (CDCl₃ vs. DMSO-d6) or dynamic thiophene ring puckering. Record NMR at higher fields (500 MHz+) to resolve splitting. Use 2D techniques (COSY, HSQC) to unambiguously assign protons. Provide raw data (FID files) for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.